Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various groups including an acetyl group, a carboxylate ester group, and a benzamido group with two methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the heterocyclic ring and various substituents. The methoxy and acetyl groups are electron-donating, which could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing heterocyclic cores often undergo reactions at the sites of highest electron density, such as the nitrogen atom or the carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxylate ester and the benzamido group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have explored the synthesis and reactions of related compounds to Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. For instance, the expedient phosphine-catalyzed [4 + 2] annulation process is used for synthesizing highly functionalized tetrahydropyridines. This method employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Furthermore, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating the versatility of related compounds in heterocyclic chemistry (Ghaedi et al., 2015).
Antioxidant Activities
The antioxidant properties of compounds structurally related to this compound have been investigated. For example, the synthesis and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives were studied, highlighting the potential of such compounds in combating oxidative stress (Zaki et al., 2017).
Anticancer Activity
Some derivatives related to this compound have been synthesized with the aim of evaluating their potential anticancer activity. Research into novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, for instance, has yielded compounds with potent activity against colon HCT-116 human cancer cell lines, suggesting their potential utility in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
Photophysical Properties
The study of photophysical properties of thieno[2,3-b]pyridine derivatives related to this compound has provided insights into their spectral-fluorescent properties. This research is crucial for the development of novel materials for optoelectronic applications (Ershov et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-5-29-21(26)18-14-8-9-23(12(2)24)11-17(14)30-20(18)22-19(25)13-6-7-15(27-3)16(10-13)28-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOWCZSDYQUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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